4-Chloro-3-(2-fluoroethoxy)aniline

Description

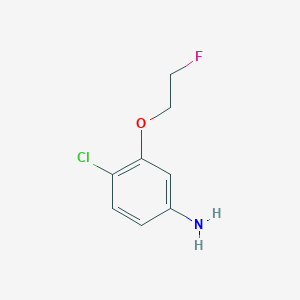

4-Chloro-3-(2-fluoroethoxy)aniline is a substituted aniline derivative characterized by a chloro group at the 4-position and a 2-fluoroethoxy substituent at the 3-position of the benzene ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of urea-based drugs and fluorinated bioactive molecules. Its structural features, including the electron-withdrawing chloro group and the polar 2-fluoroethoxy chain, influence its reactivity, solubility, and interactions in biological systems.

Properties

IUPAC Name |

4-chloro-3-(2-fluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO/c9-7-2-1-6(11)5-8(7)12-4-3-10/h1-2,5H,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWILPCZIQWTVRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)OCCF)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-3-(2-fluoroethoxy)aniline is an aromatic amine compound that has garnered attention due to its potential biological activities and interactions with various biological molecules. This article explores the compound's biological activity, including its toxicological profile, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₈ClFNO

- Molecular Weight : 189.6 g/mol

This compound features a chloro group and a fluoroethoxy substituent on the aniline ring, which may influence its biological interactions.

Toxicological Profile

The toxicological assessment of this compound reveals significant insights into its safety and potential risks:

- Acute Toxicity : Studies indicate that the compound exhibits moderate acute toxicity when administered orally. Symptoms observed in animal studies include reduced activity and altered urine coloration, but no fatalities were reported at high doses (up to 2200 mg/kg) .

- Mutagenicity : In vitro assays have shown that the compound does not induce mutagenic effects in mammalian cells, although structural alerts for mutagenicity are present based on QSAR models .

- Carcinogenic Potential : Limited data suggest that while the compound may interact with DNA through its metabolites, definitive conclusions regarding its carcinogenicity cannot be drawn from existing studies .

Metabolism

The metabolism of this compound involves several pathways:

- Absorption and Distribution : Following administration, the compound is rapidly absorbed and distributed in various tissues, with higher concentrations noted in the kidneys and bladder .

- Metabolites : The main metabolic products include sulfate conjugates and other reactive intermediates that may interact with biomolecules, potentially leading to systemic toxicity .

Case Studies

Several studies have investigated the biological effects of this compound:

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and potential neurotoxic effects of the compound. Results indicated no significant neurotoxic effects at therapeutic doses, suggesting a favorable safety profile for potential therapeutic applications .

- Cell Culture Experiments : In vitro studies using human cell lines demonstrated that exposure to this compound resulted in altered gene expression related to stress response pathways. This suggests a possible role in modulating cellular responses to environmental stressors .

Summary of Biological Activity

| Biological Activity | Observations |

|---|---|

| Acute Toxicity | Moderate toxicity observed; no fatalities at high doses |

| Mutagenicity | Non-mutagenic in vivo; structural alerts for mutagenicity present |

| Carcinogenicity | Insufficient data to conclude carcinogenic potential |

| Metabolism | Rapid absorption; metabolites may interact with biomolecules |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations:

- Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) and pentafluorosulfonyl (-SO₂C₆F₅) groups in compounds like 4-chloro-3-(trifluoromethyl)aniline enhance electrophilicity, making them reactive in nucleophilic substitution reactions . In contrast, the 2-fluoroethoxy group in the target compound introduces moderate polarity, improving solubility in polar solvents.

- Steric and Electronic Modulation : The pyridinyl substituent in 4-chloro-3-(pyridin-2-yl)aniline enables metal coordination, while the trifluoromethoxy (-O-CF₃) group in 4-chloro-3-(trifluoromethoxy)aniline balances lipophilicity and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.